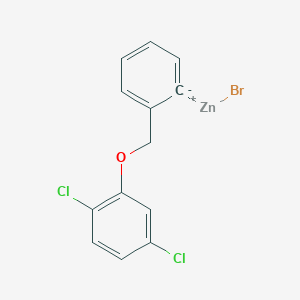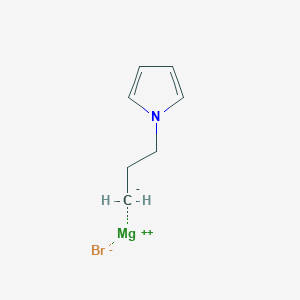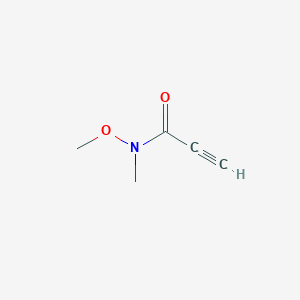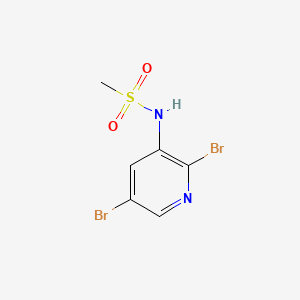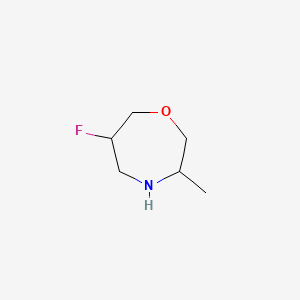
6-Fluoro-3-methyl-1,4-oxazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-3-methyl-1,4-oxazepane is a heterocyclic organic compound characterized by a seven-membered ring containing nitrogen, oxygen, and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-methyl-1,4-oxazepane typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-1,2-amino alcohols with fluorinated reagents under controlled conditions. The reaction is often catalyzed by transition metals and requires specific temperature and pressure settings to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes using similar synthetic routes. The use of continuous flow reactors can enhance efficiency and scalability. The reaction conditions are optimized to ensure consistent product quality and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-3-methyl-1,4-oxazepane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxazepane oxides, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
6-Fluoro-3-methyl-1,4-oxazepane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-3-methyl-1,4-oxazepane involves its interaction with specific molecular targets. The compound can modulate enzyme activity or receptor binding, leading to various biological effects. The exact pathways depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Fluoro-6-methyl-1,4-oxazepane
- 3-Methyl-1,4-oxazepane
- 6-Fluoro-1,4-oxazepane
Uniqueness
6-Fluoro-3-methyl-1,4-oxazepane is unique due to the presence of both fluorine and methyl groups, which confer distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C6H12FNO |
|---|---|
Peso molecular |
133.16 g/mol |
Nombre IUPAC |
6-fluoro-3-methyl-1,4-oxazepane |
InChI |
InChI=1S/C6H12FNO/c1-5-3-9-4-6(7)2-8-5/h5-6,8H,2-4H2,1H3 |
Clave InChI |
HJFZHOJAKKPIQG-UHFFFAOYSA-N |
SMILES canónico |
CC1COCC(CN1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


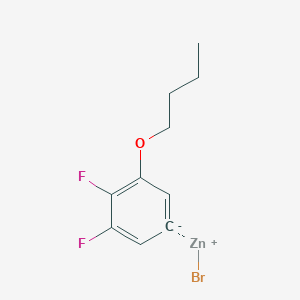
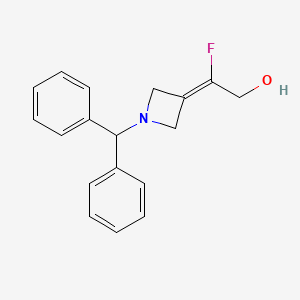
![6-{[2-(Phenylcarbonyl)hydrazinyl]carbonyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14890801.png)
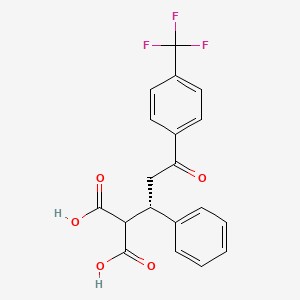
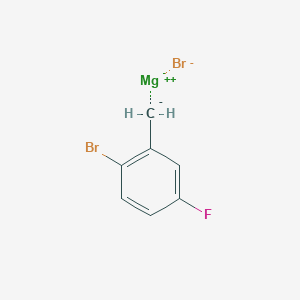
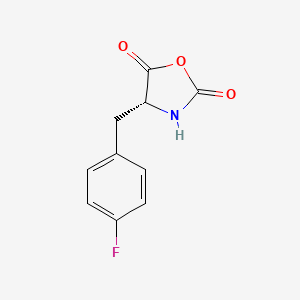
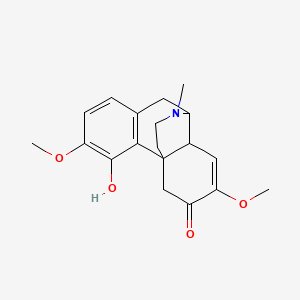
![2-(5,6-Difluoro-1H-benzo[d][1,2,3]triazol-1-yl)acetonitrile](/img/structure/B14890825.png)

